

ilaprazole sodium protein binding affinity comparison

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Compound Focus: Ilaprazole sodium

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Protein Binding Affinity of Ilaprazole

The table below summarizes the experimental data for Ilaprazole's binding interactions with different proteins.

Protein Target	Experimental System	Binding Metric	Reported Value	Context & Comparison
Bovine Serum Albumin (BSA) <i>[model for Human Serum Albumin]</i>	Fluorescence quenching [1]	Binding Constant (K_A)	6.55×10^4 $L \cdot mol^{-1}$ (37°C)	Binds in subdomain IIA (Site I). The binding affinity is influenced by molecular structure and polarity [1].
T-cell-originated protein kinase (TOPK)	Microscale Thermophoresis (MST) [2] [3]	Dissociation Constant (K_d)	111.0 ± 2.3 μM	Demonstrates direct, high-affinity binding. Identified as a potent and selective TOPK inhibitor [2] [3].

Protein Target	Experimental System	Binding Metric	Reported Value	Context & Comparison
H+/K+-ATPase (Gastric Proton Pump)	Cell-free assay [4]	Half-maximal Inhibitory Concentration (IC ₅₀)	6.0 μM	Reflects its primary mechanism of action as a proton pump inhibitor [4].

Detailed Experimental Insights

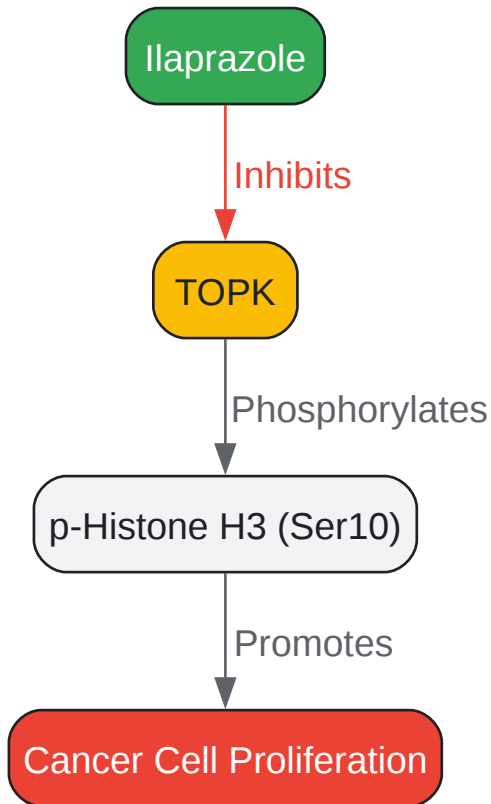
Here is a deeper look into the methodologies and findings from the key studies.

- **Binding to Serum Albumin:** A 2012 study used **fluorescence spectroscopy** to investigate the binding of three PPIs (Omeprazole, Pantoprazole, and Ilaprazole) to Bovine Serum Albumin (BSA). The results confirmed a **static quenching mechanism**, meaning a stable complex is formed between Ilaprazole and BSA. The binding forces were identified as mainly hydrophobic interactions, and the primary binding site was found to be in **subdomain IIA (Site I)** of the BSA molecule. The binding affinity of Ilaprazole ($K_A = 6.55 \times 10^4 \text{ L}\cdot\text{mol}^{-1}$) was found to be **higher than that of Omeprazole** ($K_A = 3.92 \times 10^4 \text{ L}\cdot\text{mol}^{-1}$) under the same conditions, which researchers attributed to structural differences, particularly the substituents on the benzimidazole ring and the overall polarity of the molecules [1].
- **Inhibition of TOPK Kinase:** A 2017 study identified Ilaprazole as a potent inhibitor of the oncogenic kinase TOPK. The initial binding was discovered through **virtual ligand screening**, which predicted Ilaprazole would fit well into the TOPK binding pocket. This computational finding was validated using **Microscale Thermophoresis (MST)**, a precise method for quantifying biomolecular interactions, which yielded a K_d of **111.0 μM** [2] [3]. Follow-up cell-based assays (in vitro) showed that Ilaprazole inhibited cancer cell growth (with IC₅₀ values ranging from ~30 to 150 μM across different cell lines) and reduced phosphorylation of the TOPK substrate Histone H3. Importantly, when TOPK expression was knocked down in these cells, their sensitivity to Ilaprazole decreased, providing strong evidence that TOPK is a key biological target for Ilaprazole's anti-cancer effects [2] [3].

TOPK Signaling Pathway and Ilaprazole Inhibition

The following diagram illustrates the proposed signaling pathway through which Ilaprazole exerts its anti-cancer effects by targeting TOPK.

Ilaprazole Inhibits TOPK Signaling in Cancer



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Interpretation of Binding Data

- **Serum Albumin Binding:** The binding constant with BSA suggests a **moderate level of binding**. This is pharmacologically relevant because the strength of serum albumin binding influences a drug's free concentration in the bloodstream, which directly impacts its distribution to tissues and its overall efficacy [1].
- **TOPK Kinase Inhibition:** The K_d value for TOPK places Ilaprazole as a **more potent binder than several other common PPIs** like Omeprazole, Lansoprazole, and Rabeprazole, according to the comparative data from the same study [2] [3]. This highlights its potential for drug repurposing in oncology, independent of its original function as a proton pump inhibitor.

Key Experimental Protocols

For researchers seeking to replicate or understand these studies, here is a summary of the core methodologies.

- **Fluorescence Quenching for Serum Albumin Binding [1]:**
 - **Prepare Solutions:** Dissolve BSA in Tris-HCl buffer (pH 7.4). Prepare a series of Ilaprazole solutions in the same buffer.
 - **Titration:** Add increasing volumes of Ilaprazole solution to a fixed concentration of BSA.
 - **Measure Fluorescence:** After each addition, incubate the mixture and then measure the fluorescence emission spectrum of BSA (excitation at 280 nm, record emission from 290-450 nm).
 - **Data Analysis:** Analyze the fluorescence intensity data at the emission maximum (e.g., ~340 nm) using the Stern-Volmer equation to confirm static quenching and calculate the binding constant (K_A) and number of binding sites (n).
- **Microscale Thermophoresis (MST) for TOPK Binding [2] [3]:**
 - **Label the Protein:** Purify the TOPK protein and label it with a fluorescent dye using a dedicated protein labeling kit.
 - **Prepare Drug Dilutions:** Create a series of 16 dilutions of Ilaprazole in the assay buffer, typically covering a wide concentration range.
 - **Mix and Incubate:** Mix a constant concentration of the labeled TOPK protein with each drug dilution.
 - **MST Measurement:** Load the samples into premium coated capillaries. Use an MST instrument to measure the movement of the fluorescent protein in a microscopic temperature gradient (thermophoresis) for each sample.
 - **Data Analysis:** The change in thermophoresis behavior upon drug binding is used to calculate the dissociation constant (K_d) from the dose-response curve.

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